

Application Notes and Protocols for Budesonide Analysis in Urine

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Compound of Interest

Compound Name: (22R)-Budesonide-d6

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These application notes provide detailed methodologies for the sample preparation of budesonide in urine for quantitative analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are outlined to ensure high recovery and removal of interfering matrix components.

Introduction

Budesonide is a potent glucocorticoid used in the treatment of asthma and other inflammatory diseases. Monitoring its excretion in urine is crucial for therapeutic drug monitoring, doping control, and pharmacokinetic studies. Due to the complex nature of the urine matrix, efficient sample preparation is paramount for accurate and reliable quantification of budesonide and its metabolites. This document details three common and effective sample preparation techniques.

Comparative Quantitative Data

The selection of a sample preparation method often depends on the required sensitivity, sample throughput, and available resources. The following table summarizes key quantitative performance metrics for the described methods.



Parameter	Liquid-Liquid Extraction (LLE)	Solid-Phase Extraction (SPE)	Modified QuEChERS
Linearity Range	0.5 - 10 ng/mL[1][2]	1 - 1000 ng/mL (for similar steroids)	1 - 10 μg/kg (in liver)
Limit of Quantification (LOQ)	0.5 ng/mL[1][2]	Not higher than 1 μg/L (for similar corticosteroids)[3]	0.04 - 0.16 μg/kg (for similar corticosteroids in liver)
Recovery	>90% (for similar compounds)	81 - 99% (Absolute)[3]	Good recovery and reproducibility reported
Accuracy (% Bias)	0.8 to 16.4%[1][2]	-	-

Experimental Workflows

The following diagrams illustrate the general workflows for each sample preparation technique.



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Caption: Liquid-Liquid Extraction (LLE) Workflow.



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Caption: Solid-Phase Extraction (SPE) Workflow.





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Caption: Modified QuEChERS Workflow.

Experimental Protocols Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is based on an alkaline extraction with ethyl acetate, which is effective for the isolation of budesonide and its metabolites from urine.[1][2]

Materials:

- Urine sample
- Internal Standard (IS) solution (e.g., budesonide-d8)
- 1 M Sodium carbonate (Na2CO3) solution
- Ethyl acetate (HPLC grade)
- Centrifuge tubes (15 mL)
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- Reconstitution solution (e.g., 20% acetonitrile in water)

Procedure:

- Pipette 1 mL of urine into a 15 mL centrifuge tube.
- Add the internal standard solution and vortex briefly.



- Add 200 μL of 1 M Na2CO3 solution to alkalinize the sample. Vortex for 30 seconds.
- Add 5 mL of ethyl acetate.
- Vortex vigorously for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes to separate the layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μL of the reconstitution solution.
- Vortex to dissolve the residue completely.
- Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode polymeric strong anion exchange SPE column for the cleanup of corticosteroids from urine.[3] It may require optimization depending on the specific brand of SPE cartridges used.

Materials:

- Urine sample
- Internal Standard (IS) solution
- SPE cartridges (e.g., mixed-mode polymeric strong anion exchange)
- SPE vacuum manifold
- Methanol (HPLC grade)
- Deionized water
- Elution solvent (e.g., 100% methanol)



- Nitrogen evaporator
- Reconstitution solution

Procedure:

- Sample Pre-treatment: If necessary to analyze conjugated metabolites, perform enzymatic hydrolysis (e.g., with β-glucuronidase/aryl sulfatase) prior to extraction.[3] For free budesonide, dilute the urine sample 1:1 (v/v) with deionized water. Add the internal standard.
- SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the column. Do not allow the cartridge to dry out.
- Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
- Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences. Dry the cartridge thoroughly under vacuum for 5-10 minutes.
- Elution: Elute the analytes with 5 mL of the elution solvent into a clean collection tube.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in an appropriate volume (e.g., 200 μ L) of the reconstitution solution.
- Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Modified QuEChERS

This protocol is adapted from the QuEChERS methodology used for analyzing corticosteroids in biological matrices.[4] It offers a rapid and straightforward alternative to LLE and SPE.

Materials:

Urine sample



- Internal Standard (IS) solution
- Acetonitrile (ACN, HPLC grade)
- QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)
- Dispersive SPE (d-SPE) cleanup tubes (containing e.g., 150 mg MgSO4, 50 mg Primary Secondary Amine (PSA), 50 mg C18)
- Centrifuge tubes (15 mL and 2 mL)
- Vortex mixer
- High-speed centrifuge

Procedure:

- Pipette 5 mL of urine into a 15 mL centrifuge tube.
- Add the internal standard solution.
- · Add 5 mL of acetonitrile.
- Add the QuEChERS extraction salts to the tube.
- Immediately cap and vortex vigorously for 1 minute to ensure the salt does not agglomerate.
- Centrifuge at 5000 rpm for 5 minutes.
- Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube.
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 5 minutes.
- Final Extract: Carefully collect the supernatant and transfer it to an autosampler vial for direct LC-MS/MS analysis. If necessary, the supernatant can be evaporated and reconstituted in a



mobile phase-compatible solvent.

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